molecular formula C24H27KN4O10S B1666128 Clavamox CAS No. 74469-00-4

Clavamox

Cat. No. B1666128
CAS RN: 74469-00-4
M. Wt: 602.7 g/mol
InChI Key: DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Clavamox, also known by its generic name amoxicillin clavulanate, is a combination drug that consists of two active ingredients: amoxicillin and clavulanate potassium . Amoxicillin is an antibiotic that falls under the penicillin family, while clavulanate potassium acts as a beta-lactamase inhibitor, enhancing the efficacy of amoxicillin . Clavamox is commonly prescribed by veterinarians to treat various bacterial infections in dogs and cats .


Synthesis Analysis

Clavulanate is a bicyclic β-lactam that does not possess either the penicillin or cephalosporin nucleus. It is a metabolite found in cultures of Streptomyces clavuligerus and was isolated during the early 1970s through a program of natural product screening designed to discover potential inhibitors of β-lactamases .


Molecular Structure Analysis

The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .


Chemical Reactions Analysis

The chemical formula of Clavamox is C24H27KN4O10S .


Physical And Chemical Properties Analysis

Amoxicillin and clavulanic acid are suitable for administration via continuous infusion when prepared, stored, and administered in separate containers . Temperature significantly affects amoxicillin and clavulanic acid stability .

Scientific Research Applications

  • Treatment of Otitis Media in Children : Clavamox has shown excellent efficacy and safety in treating otitis media in children. A postmarketing surveillance study demonstrated a high efficacy rate (95.2%) in treated subjects, with significant clinical improvement in major symptoms of otitis media. This indicates Clavamox's clinical usefulness in pediatric otitis media treatment (Sugita et al., 2007).

  • Genetic Transformation in Plants : In a study on genetic transformation of chrysanthemum, Clavamox was used to suppress Agrobacterium growth in infected plant explants. It was found to be the most suitable antibiotic for shoot regeneration, indicating its potential application in plant biotechnology (Naing et al., 2016).

  • Pharmacokinetics in Animals : Research on domestic chickens examined the pharmacokinetics of orally administered Clavamox. This study highlighted its implications in veterinary medicine, particularly in understanding drug residue and withdrawal recommendations for domestic chickens (Shannon et al., 2020).

  • Plant Regeneration : Clavamox was studied for its effects on in vitro plant regeneration. It demonstrated less inhibitory effects on shoot number per explant compared to other antibiotics, suggesting its usefulness in plant tissue culture and genetic transformation studies (Naing et al., 2014).

Safety And Hazards

Clavamox may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections . In the context of rising ESBL prevalence globally, empirical use of orally administered amoxicillin/clavulanate in UTI is questionable . Further studies are required to determine whether the effects seen within in vitro and in vivo animal studies have clinical significance .

properties

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27KN4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79198-29-1 (parent)
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225477
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Augmentin

CAS RN

74469-00-4
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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